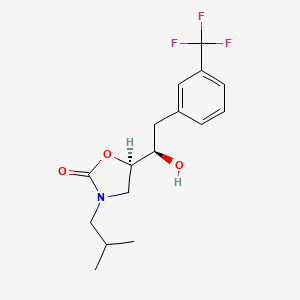

(R)-5-((R)-1-hydroxy-2-(3-(trifluoromethyl)phenyl)ethyl)-3-isobutyloxazolidin-2-one

CAS No.:

Cat. No.: VC15880089

Molecular Formula: C16H20F3NO3

Molecular Weight: 331.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H20F3NO3 |

|---|---|

| Molecular Weight | 331.33 g/mol |

| IUPAC Name | (5R)-5-[(1R)-1-hydroxy-2-[3-(trifluoromethyl)phenyl]ethyl]-3-(2-methylpropyl)-1,3-oxazolidin-2-one |

| Standard InChI | InChI=1S/C16H20F3NO3/c1-10(2)8-20-9-14(23-15(20)22)13(21)7-11-4-3-5-12(6-11)16(17,18)19/h3-6,10,13-14,21H,7-9H2,1-2H3/t13-,14-/m1/s1 |

| Standard InChI Key | PWGATJHSWFKFNV-ZIAGYGMSSA-N |

| Isomeric SMILES | CC(C)CN1C[C@@H](OC1=O)[C@@H](CC2=CC(=CC=C2)C(F)(F)F)O |

| Canonical SMILES | CC(C)CN1CC(OC1=O)C(CC2=CC(=CC=C2)C(F)(F)F)O |

Introduction

(R)-5-((R)-1-hydroxy-2-(3-(trifluoromethyl)phenyl)ethyl)-3-isobutyloxazolidin-2-one is a complex organic compound featuring a trifluoromethyl group and an oxazolidinone framework. This chiral molecule is of interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of certain enzymes. The presence of the trifluoromethyl group enhances the compound's lipophilicity and biological activity, making it a promising candidate for further research.

Synthesis and Optimization

The synthesis of (R)-5-((R)-1-hydroxy-2-(3-(trifluoromethyl)phenyl)ethyl)-3-isobutyloxazolidin-2-one typically involves multiple steps, including the formation of the oxazolidinone ring and the introduction of the trifluoromethylphenyl group. Optimizing the synthetic pathway is crucial to achieve high yields and purity of the final product.

Biological Activities and Potential Applications

This compound exhibits potential biological activities, particularly as an inhibitor of certain enzymes. Studies suggest that compounds with similar structures can act on targets involved in diabetes management and cancer therapy. The trifluoromethyl group is known to improve metabolic stability and bioavailability, which may contribute to the compound's efficacy in biological systems.

| Potential Application | Description |

|---|---|

| Diabetes Management | Inhibition of enzymes related to glucose metabolism |

| Cancer Therapy | Interaction with targets involved in cancer cell proliferation |

Interaction Studies and Future Directions

Interaction studies involving (R)-5-((R)-1-hydroxy-2-(3-(trifluoromethyl)phenyl)ethyl)-3-isobutyloxazolidin-2-one have focused on its binding affinity to various biological targets. Preliminary data suggest that this compound may interact with specific receptors or enzymes, influencing pathways relevant to disease states. Further studies are necessary to elucidate these interactions fully and assess their implications for therapeutic use.

Comparison with Similar Compounds

Several compounds share structural features with (R)-5-((R)-1-hydroxy-2-(3-(trifluoromethyl)phenyl)ethyl)-3-isobutyloxazolidin-2-one. For example:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| (S)-5-((S)-1-hydroxy-2-(3-(trifluoromethyl)phenyl)ethyl)-3-isobutyloxazolidin-2-one | Similar oxazolidinone framework | Different stereochemistry may influence biological activity |

| 4-Trifluoromethylphenylalanine | Contains trifluoromethyl group | Simpler structure, primarily studied for metabolic effects |

| 3-Isobutyloxazolidinone | Basic oxazolidinone structure | Lacks the trifluoromethyl substituent, affecting lipophilicity |

The uniqueness of (R)-5-((R)-1-hydroxy-2-(3-(trifluoromethyl)phenyl)ethyl)-3-isobutyloxazolidin-2-one lies in its specific stereochemistry and the incorporation of the trifluoromethyl group, which enhances its potential as a pharmaceutical agent compared to other similar compounds.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume